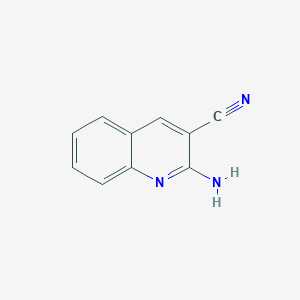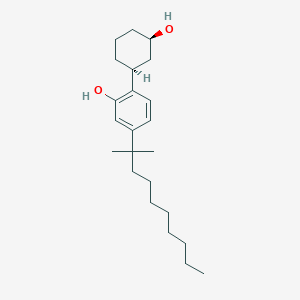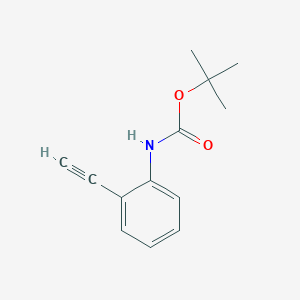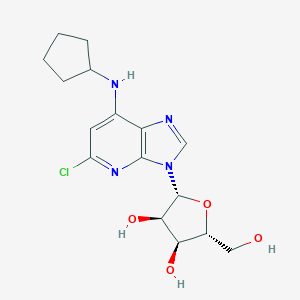
1-Deaza-2-chloro-N(6)-cyclopentyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Deaza-2-chloro-N(6)-cyclopentyladenosine is a chemical compound that belongs to the class of adenosine receptor agonists. It has been extensively studied for its potential applications in the field of medicine and biochemistry.
Wirkmechanismus
1-Deaza-2-chloro-N(6)-cyclopentyladenosine acts by binding to the adenosine A1 receptor and activating it. This leads to a series of downstream signaling events that ultimately result in the desired physiological effects. The activation of the adenosine A1 receptor can lead to the inhibition of neurotransmitter release, vasodilation, and anti-inflammatory effects.
Biochemische Und Physiologische Effekte
1-Deaza-2-chloro-N(6)-cyclopentyladenosine has been shown to have a number of biochemical and physiological effects. It has been shown to have a potent vasodilatory effect, which makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases. It has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Deaza-2-chloro-N(6)-cyclopentyladenosine in lab experiments include its high selectivity for the adenosine A1 receptor, its potent vasodilatory and anti-inflammatory effects, and its potential applications in the treatment of various diseases. However, there are also some limitations associated with its use, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several potential future directions for research on 1-Deaza-2-chloro-N(6)-cyclopentyladenosine. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of more efficient and cost-effective synthesis methods. Additionally, there is a need for more in-depth studies on the safety and toxicity of this compound. Overall, 1-Deaza-2-chloro-N(6)-cyclopentyladenosine has the potential to be a valuable tool for researchers in the fields of medicine and biochemistry.
Synthesemethoden
The synthesis of 1-Deaza-2-chloro-N(6)-cyclopentyladenosine involves the reaction of 2-chloroadenosine and cyclopentylamine in the presence of a deazapurine base catalyst. The reaction is carried out in anhydrous dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using high-performance liquid chromatography (HPLC) to obtain pure 1-Deaza-2-chloro-N(6)-cyclopentyladenosine.
Wissenschaftliche Forschungsanwendungen
1-Deaza-2-chloro-N(6)-cyclopentyladenosine has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to have a high affinity for the adenosine A1 receptor and can be used as a selective agonist for this receptor. This makes it a potential candidate for the treatment of various diseases such as cardiovascular diseases, neurological disorders, and cancer.
Eigenschaften
CAS-Nummer |
113646-62-1 |
|---|---|
Produktname |
1-Deaza-2-chloro-N(6)-cyclopentyladenosine |
Molekularformel |
C16H21ClN4O4 |
Molekulargewicht |
368.81 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[5-chloro-7-(cyclopentylamino)imidazo[4,5-b]pyridin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H21ClN4O4/c17-11-5-9(19-8-3-1-2-4-8)12-15(20-11)21(7-18-12)16-14(24)13(23)10(6-22)25-16/h5,7-8,10,13-14,16,22-24H,1-4,6H2,(H,19,20)/t10-,13-,14-,16-/m1/s1 |
InChI-Schlüssel |
ZQSTWOIIMKNFPE-DSPGLSBSSA-N |
Isomerische SMILES |
C1CCC(C1)NC2=CC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl |
SMILES |
C1CCC(C1)NC2=CC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl |
Kanonische SMILES |
C1CCC(C1)NC2=CC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl |
Andere CAS-Nummern |
113646-62-1 |
Synonyme |
1-DCCA 1-deaza-2-chloro-N(6)-cyclopentyladenosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



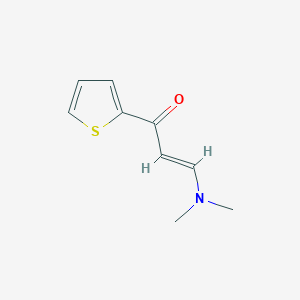
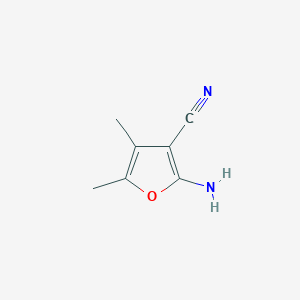

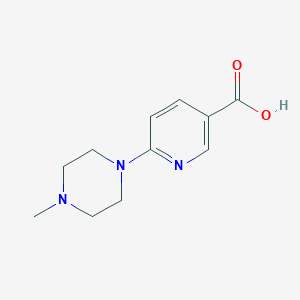
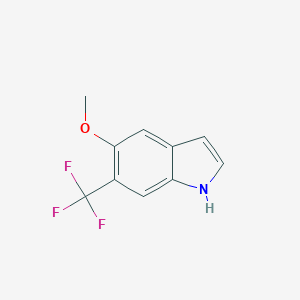
![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
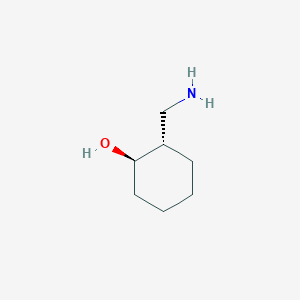
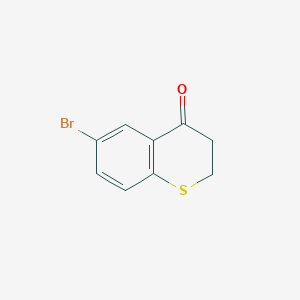
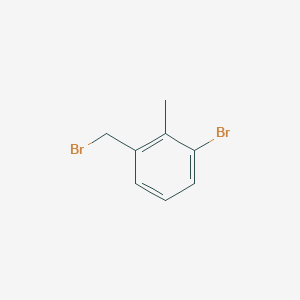
![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)
